molecular formula C11H14F2N2OS B2796240 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole CAS No. 2200300-50-9

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole

Cat. No.: B2796240
CAS No.: 2200300-50-9
M. Wt: 260.3
InChI Key: FATJGMFXIOLSTN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with difluorocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves large-scale reactors and advanced purification techniques to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions typically require strong nucleophiles or electrophiles, depending on the specific substitution pattern desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole include 2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole and other thiadiazole derivatives.

Uniqueness: What sets this compound apart from its counterparts is its specific structural features, such as the presence of the cyclopropyl group and the difluorocyclohexyl moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-5-(4,4-difluorocyclohexyl)oxy-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c12-11(13)5-3-8(4-6-11)16-10-14-9(15-17-10)7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJGMFXIOLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)OC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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